O-Desmethyl Venlafaxine Dimer
Overview
Description
O-Desmethyl Venlafaxine Dimer is used in Venlafaxine impurity profiling as per limits and threshold values specified by respective drug legislations, FDA and pharmacopoeial guidelines during commercial production of Venlafaxine and its related formulations . It is the major active metabolite of the previously marketed antidepressant venlafaxine (Effexor) .
Synthesis Analysis
Desvenlafaxine is chemically derived from 4-benzyloxyphenylacetic acid, by first converting to the acid chloride with oxalyl chloride and then condensing with dimethylamine to produce the corresponding N,N-dimethyl amide .
Molecular Structure Analysis
This compound is a tertiary amino compound that is N,N-dimethylethanamine substituted at position 1 by a 1-hydroxycyclohexyl and 4-hydroxyphenyl group .
Chemical Reactions Analysis
The multiple-reaction monitoring (MRM) LC–MS/MS method developed for this purpose demonstrated enough reliability in simultaneously quantitating VEN and its equipotent metabolite O-desmethylvenlafaxine (ODV) in rabbit plasma .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C33H50N2O4 . The molecular weight is 263.381 g·mol −1 .
Scientific Research Applications
Therapeutic Drug Monitoring and Pharmacokinetics
Saliva as a Diagnostic Material : A study developed a method for the simultaneous quantitation of venlafaxine and ODV in human saliva using HPLC with UV detection. The method's sensitivity, reproducibility, and specificity allow for therapeutic drug monitoring in patients undergoing venlafaxine treatment, especially useful for metabolic anomalies or low compliance suspicions, or in polypharmacy cases (Dziurkowska & Wesołowski, 2013).
Population Pharmacokinetic Modeling : A joint population pharmacokinetic model characterized the pharmacokinetic characters of venlafaxine and ODV simultaneously. The study highlighted the impact of morbidity and concomitant medication on the clearance of venlafaxine and ODV, which may account for variations in exposure, contributing to precision medication in clinical practice (Wang et al., 2022).
Metabolism and Genetic Factors
CYP2D6 Polymorphism : Research on the CYP2D6 polymorphism's effect on venlafaxine's clinical effect has shown that the metabolization of venlafaxine to ODV, primarily through the CYP2D6 enzyme, significantly impacts its pharmacological efficacy. This study underscores the importance of genetic factors in the metabolism and effectiveness of venlafaxine and its metabolites (Shams et al., 2006).
Influence of CYP2D6 Genotype on Pharmacokinetics : Another study focused on the influence of the CYP2D6 genotype on the disposition of venlafaxine and its metabolites, including ODV. It explored how genetic variations in the metabolizing enzyme could assist in interpreting pharmacokinetic data and adjusting therapeutic strategies accordingly (Kingbäck et al., 2012).
Clinical Applications and Monitoring
High-Performance Liquid Chromatography for Monitoring : A method was developed for the rapid and specific determination of venlafaxine and ODV in human plasma, useful for managing acute intoxications and therapeutic drug monitoring. This method facilitates accurate monitoring of both compounds, crucial for patient safety and effective treatment management (Matoga et al., 2001).
Cytochrome P450 Enzyme Polymorphisms' Impact : The relationship between blood concentrations of venlafaxine and ODV and genetic variants of the cytochrome P450 enzymes CYP2D6 and CYP2C19 was examined. The study found that allelic variants in these enzymes influence the total concentration of the active compounds, suggesting that genotypes should be considered for dose alterations to optimize therapeutic outcomes (McAlpine et al., 2011).
Mechanism of Action
Target of Action
O-Desmethyl Venlafaxine, also known as Desvenlafaxine, is an antidepressant belonging to the class of serotonin-norepinephrine reuptake inhibitor (SNRI) . Its primary targets are the serotonin and norepinephrine transporters, which play a crucial role in regulating mood .
Mode of Action
The exact mechanism of the antidepressant action of Desvenlafaxine is unknown but is thought to be related to the potentiation of serotonin and norepinephrine in the central nervous system, through inhibition of their reuptake . This results in an increase in the extracellular concentrations of serotonin and norepinephrine and thus enhances neurotransmission .
Biochemical Pathways
Desvenlafaxine undergoes significant first-pass metabolism in the intestine and liver to one major active metabolite . The first-pass metabolism is modeled as a first-order conversion . The major difference between Desvenlafaxine and its parent drug, Venlafaxine, is the potential for drug interaction since Venlafaxine is mainly metabolized by CYP2D6 while Desvenlafaxine is conjugated by UGT .
Pharmacokinetics
Desvenlafaxine is primarily metabolized by conjugation (mediated by UGT isoforms) and, to a minor extent, through oxidative metabolism . The plasma concentrations of Desvenlafaxine and its active moiety were well described with a one-compartment model incorporating first-pass metabolism . The morbid state and concomitant amisulpride were identified as two significant covariates affecting the clearance of Desvenlafaxine .
Result of Action
The molecular and cellular effects of Desvenlafaxine’s action are primarily related to the increased neurotransmission of serotonin and norepinephrine in the central nervous system . This can lead to improved mood and reduced symptoms in individuals with major depressive disorder .
Action Environment
The action, efficacy, and stability of Desvenlafaxine can be influenced by various environmental factors. For instance, the pharmacokinetic behavior of the drug can be affected by the patient’s health status and the presence of other medications .
Safety and Hazards
Future Directions
The preclinical pharmacokinetic (PK) studies in animal models during the formulation development phase give preliminary evidence and near clear picture of the PK behavior of drug and/or its dosage forms before clinical studies on humans and help in the tailoring of the dosage form according to the expected and requisite clinical behavior .
properties
IUPAC Name |
4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-[[5-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-hydroxyphenyl]methyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50N2O4/c1-34(2)22-28(32(38)15-7-5-8-16-32)24-11-13-30(36)26(19-24)21-27-20-25(12-14-31(27)37)29(23-35(3)4)33(39)17-9-6-10-18-33/h11-14,19-20,28-29,36-39H,5-10,15-18,21-23H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAYPDCBRZOERJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC(=C(C=C1)O)CC2=C(C=CC(=C2)C(CN(C)C)C3(CCCCC3)O)O)C4(CCCCC4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657978 | |
Record name | 2,2'-Methylenebis{4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1187545-62-5 | |
Record name | 2,2′-Methylenebis[4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187545-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Methylenebis{4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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